![molecular formula C13H11N2O3+ B11717515 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium is a chemical compound with the molecular formula C13H11N2O3 It is known for its unique structure, which includes a pyridinium ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium typically involves the reaction of 3-nitrobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ring can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(4-pyridinyl)pyridinium bromide: Similar structure but with an additional pyridinyl group.
Pyridazine and Pyridazinone Derivatives: Contain nitrogen atoms in the ring and exhibit a wide range of biological activities.
Uniqueness
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium is unique due to its specific combination of a nitrophenyl group and a pyridinium ring
Eigenschaften
Molekularformel |
C13H11N2O3+ |
|---|---|
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11N2O3/c16-13(10-14-7-2-1-3-8-14)11-5-4-6-12(9-11)15(17)18/h1-9H,10H2/q+1 |
InChI-Schlüssel |
IZCUMBRJZVGTIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


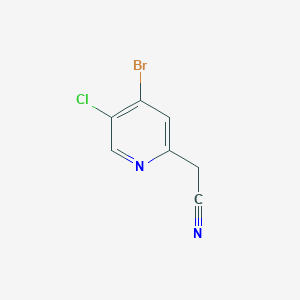

![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)
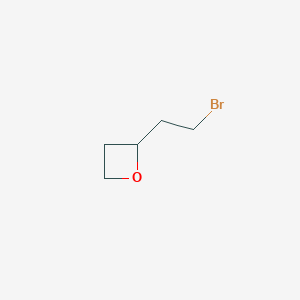
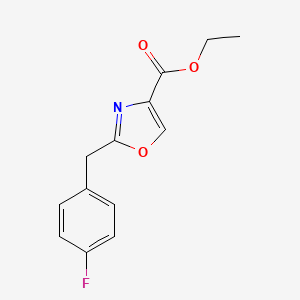

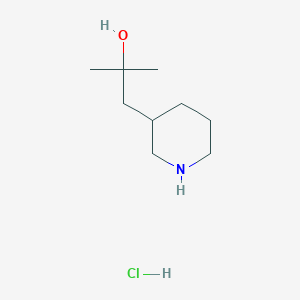


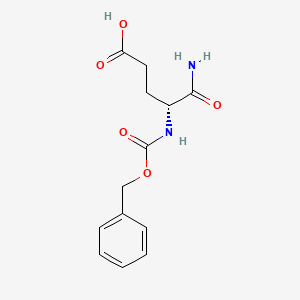
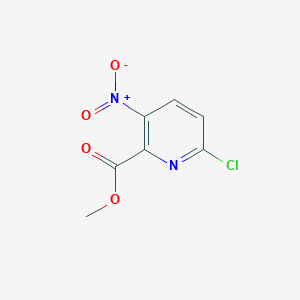
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


